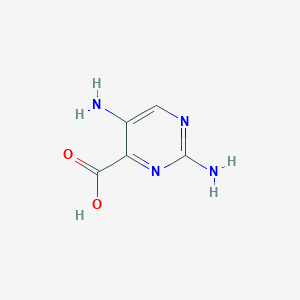

2,5-Diaminopyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1260859-20-8 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

2,5-diaminopyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C5H6N4O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,6H2,(H,10,11)(H2,7,8,9) |

InChI Key |

VTFCPZQIIGNSJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diaminopyrimidine 4 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to Pyrimidine (B1678525) Carboxylic Acids

Direct synthesis methods aim to construct the pyrimidine ring with the carboxylic acid functionality already in place or introduced during the cyclization process. These approaches often involve ring closure reactions of acyclic precursors.

Ring Closure and Cyclization Reactions to Form Pyrimidine Cores

The formation of the pyrimidine ring is a cornerstone of synthesizing pyrimidine carboxylic acids. A variety of cyclization strategies are employed, often involving the condensation of a three-carbon component with an amidine or a related nitrogen-containing compound. mdpi.com

One notable method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org This approach provides a high-yield, direct route to 2-substituted pyrimidine-5-carboxylic esters, which are valuable precursors to the corresponding carboxylic acids. The reaction is versatile and tolerates a range of functional groups on the amidine component. organic-chemistry.org

Another strategy is the Pinner synthesis, which traditionally involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Modifications of this reaction, such as using β-keto esters, have expanded its utility. mdpi.com Furthermore, multicomponent reactions, often catalyzed by transition metals like iridium or manganese, allow for the synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org

Microwave-assisted cyclization reactions have also proven effective for the synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and amidines. mdpi.com These methods often offer advantages in terms of reaction times and yields. mdpi.com

The following table summarizes various cyclization reactions for pyrimidine synthesis:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | - | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

| 1,3-Dicarbonyl compounds, Amidines | - | Pyrimidines | mdpi.com |

| Amidines, Alcohols | Iridium or Manganese catalyst | Pyrimidines | mdpi.comorganic-chemistry.org |

| Fluorinated acetoacetates, Malononitrile, Amidines | Microwave irradiation | Fluoroalkyl pyrimidines | mdpi.com |

Functional Group Interconversions on Pyrimidine Rings

Functional group interconversions represent a powerful strategy for synthesizing pyrimidine carboxylic acids from pre-existing pyrimidine rings. fiveable.mesolubilityofthings.com This approach allows for the late-stage introduction of the carboxylic acid group, which can be advantageous in complex syntheses.

A common method is the oxidation of a methyl or hydroxymethyl group at the 4-position of the pyrimidine ring to a carboxylic acid. umich.edu Various oxidizing agents can be employed for this transformation. solubilityofthings.com For instance, the hydrolysis of a nitrile group at the 4-position can also yield the desired carboxylic acid. researchgate.net This hydrolysis can be performed under acidic or basic conditions, although the reactivity of the nitrile can be influenced by other substituents on the pyrimidine ring. researchgate.net

Another approach involves the conversion of a halogen, typically bromine or chlorine, at the 4-position to a carboxylic acid. This can be achieved through various methods, such as metal-catalyzed carbonylation reactions. ucla.edu The Minisci reaction, a type of radical reaction, has been successfully used for the alkoxycarbonylation of 5-halopyrimidines, providing a regioselective route to 5-halopyrimidine-4-carboxylic acid esters. ucla.edu These esters can then be hydrolyzed to the corresponding carboxylic acids.

Synthesis of Diaminopyrimidine Scaffolds as Precursors

An alternative and widely used strategy for synthesizing 2,5-diaminopyrimidine-4-carboxylic acid involves the initial construction of a diaminopyrimidine scaffold, which is subsequently functionalized.

Preparation of 2,5-Diamino-4,6-dichloropyrimidine (B1296591) Intermediates

A key intermediate in the synthesis of many purine (B94841) analogues and related compounds is 2,5-diamino-4,6-dichloropyrimidine. google.comwipo.int The direct chlorination of the readily available 2,5-diamino-4,6-dihydroxypyrimidine (B34952) using phosphorus oxychloride has been a subject of study. google.comepo.org While early reports suggested this reaction was unsuccessful due to ring degradation, subsequent work demonstrated that the reaction can proceed in the presence of quaternary ammonium (B1175870) chlorides or amine hydrochlorides. google.comepo.orggoogle.com

The reaction conditions, such as temperature and reaction time, are crucial for achieving good yields. epo.org The use of an inert solvent like toluene (B28343) or 1,2-dichloroethane (B1671644) is also common. google.com The process has been optimized for large-scale production. epo.org

The following table outlines the synthesis of 2,5-diamino-4,6-dichloropyrimidine:

| Starting Material | Reagents | Key Conditions | Product | Reference |

| 2,5-Diamino-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Quaternary ammonium chloride | Elevated temperature (e.g., 105°C) | 2,5-Diamino-4,6-dichloropyrimidine | google.comepo.orggoogle.com |

Synthetic Routes from 4,5-Diaminopyrimidine Derivatives

4,5-Diaminopyrimidine derivatives are versatile precursors for the synthesis of various fused heterocyclic systems, including purines. researchgate.net These compounds can be used to construct the desired pyrimidine-4-carboxylic acid scaffold. For instance, coupling reactions of 4,5-diaminopyrimidines with various electrophiles can lead to the formation of the target molecules. researchgate.net

The synthesis of 2,4-diamino-6-hydroxypyrimidine, a related and important intermediate, can be achieved by the condensation of guanidine (B92328) with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide. orgsyn.org This provides a foundational structure that can be further modified.

Amidination and Carbonyl Condensation Reactions for Pyrimidine Synthesis

The reaction of amidines with various carbonyl-containing compounds is a fundamental and widely applied method for constructing the pyrimidine ring. mdpi.com This approach, often referred to as cyclocondensation, allows for the formation of highly substituted pyrimidines. researchgate.net

For example, the condensation of amidines with chalcones (α,β-unsaturated ketones) can lead to the formation of dihydropyrimidine (B8664642) derivatives, which can then be oxidized to the corresponding pyrimidines. researchgate.net Similarly, the reaction of amidines with β-keto esters or other 1,3-dicarbonyl compounds is a classic and efficient route to pyrimidinones (B12756618) and other pyrimidine derivatives. mdpi.com

Furthermore, a single-step synthesis of pyrimidines can be achieved through the condensation of N-vinyl or N-aryl amides with nitriles. nih.govmit.edu This reaction is typically promoted by an activating agent such as trifluoromethanesulfonic anhydride (B1165640) in the presence of a base. nih.govmit.edu This method offers a direct entry to a variety of substituted pyrimidines.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. rasayanjournal.co.in These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. numberanalytics.com In the context of synthesizing complex heterocyclic structures like pyrimidine derivatives, MCRs offer significant advantages over traditional linear synthetic routes by reducing the number of steps, minimizing waste, and simplifying purification procedures. rasayanjournal.co.in

Ugi Reaction Frameworks Incorporating Carboxylic Acid and Amine Moieties

The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is a cornerstone of multicomponent chemistry. wikipedia.org It is a four-component reaction (U-4CR) that involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide, often referred to as a peptidomimetic or Ugi product. numberanalytics.comwikipedia.org This reaction is particularly relevant for the synthesis of analogues of this compound due to its inherent inclusion of both amine and carboxylic acid functionalities.

The general mechanism of the Ugi reaction proceeds through several reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion. wikipedia.org The process begins with the formation of an imine from the amine and the carbonyl compound. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This is followed by a second nucleophilic addition of the carboxylate anion. The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which yields the stable α-acylamino amide product. wikipedia.org

Ugi Reaction Mechanism:

Imine Formation: An aldehyde or ketone reacts with an amine to form an imine. numberanalytics.com

Protonation and Isocyanide Addition: The imine is protonated by the carboxylic acid, and the resulting iminium ion undergoes nucleophilic attack by the isocyanide. numberanalytics.com

Acid Addition and Rearrangement: The carboxylate anion adds to the intermediate nitrilium ion, which then undergoes the Mumm rearrangement to form the final bis-amide product. numberanalytics.comwikipedia.org

The power of the Ugi reaction lies in its versatility and high atom economy, with only a single molecule of water being lost in the process. wikipedia.org By systematically varying each of the four components, vast libraries of structurally diverse compounds can be synthesized efficiently, which is a significant advantage in drug discovery for identifying new bioactive substances. wikipedia.orgorganic-chemistry.org While a specific application of the Ugi reaction for the direct synthesis of this compound is not prominently documented, the framework is adaptable. By employing starting materials that contain the pyrimidine scaffold or precursors to it, this reaction could be theoretically utilized to generate complex pyrimidine derivatives. The reaction is typically exothermic and can be completed within minutes in polar aprotic solvents like DMF, although methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to mitigate the environmental impact of traditional methods, which often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com These approaches not only offer environmental benefits but also often lead to improved yields, shorter reaction times, and economic advantages. rasayanjournal.co.in

Several innovative and eco-friendly techniques have been successfully applied to the synthesis of pyrimidines. rasayanjournal.co.innih.gov These methods align with the core tenets of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency. benthamdirect.com

| Green Chemistry Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. rasayanjournal.co.in | Rapid reaction rates, higher yields, improved product purity, and reduced side reactions. benthamdirect.comnih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates. rasayanjournal.co.innih.gov | Shorter reaction times, increased yields, and milder reaction conditions. rasayanjournal.co.in |

| Solvent-Free Reactions | Conducted in the absence of a solvent, often by grinding the reactants together (mechanochemistry). rasayanjournal.co.in | Reduces volatile organic compound (VOC) emissions, simplifies workup, and can lead to higher yields. rasayanjournal.co.in |

| Use of Green Catalysts | Involves the use of environmentally benign catalysts, such as biocatalysts or reusable heterogeneous catalysts. nih.govbenthamdirect.com | High selectivity, mild operating conditions, and potential for catalyst recycling, reducing waste. powertechjournal.com |

| Aqueous Media Reactions | Utilizes water as a solvent, which is non-toxic, inexpensive, and environmentally safe. researchgate.net | Eliminates the need for hazardous organic solvents and simplifies product isolation. nih.gov |

These green methodologies represent a significant shift towards more sustainable practices in pharmaceutical and chemical manufacturing. benthamdirect.compowertechjournal.com The adoption of techniques like microwave-assisted synthesis and multicomponent reactions in aqueous media exemplifies the successful implementation of green chemistry principles in producing valuable pyrimidine scaffolds. rasayanjournal.co.innih.gov

Reaction Mechanisms and Chemical Reactivity of 2,5 Diaminopyrimidine 4 Carboxylic Acid Systems

Hydrolysis Pathways of Aminopyrimidine Systems

The hydrolysis of amino groups on a pyrimidine (B1678525) ring is a significant pathway for the synthesis of oxo-substituted pyrimidines. nih.gov In systems like 2,4-diaminopyrimidines, treatment with strong acid, such as 6 M HCl, typically results in the selective hydrolysis of the amino group at the C4 position to yield the corresponding 2-amino-4-oxopyrimidine isomer. nih.gov

However, the regioselectivity of this hydrolysis can be altered by the electronic nature of other substituents on the ring. nih.gov Theoretical and experimental studies on condensed 2,4-diaminopyrimidine (B92962) systems have shown that the presence of an electron-donating nitrogen atom linked to the C6 position of the pyrimidine ring can reverse the typical outcome. nih.gov This modification leads to the preferential hydrolysis of the C2-amino group, affording the 4-amino-2-oxopyrimidine isomer instead. nih.gov This reversal is attributed to changes in the electron density at the C2 and C4 positions, which influences the site of initial protonation and subsequent nucleophilic attack by water.

For 2,5-Diaminopyrimidine-4-carboxylic acid, the two amino groups at C2 and C5, along with the carboxylic acid at C4, create a unique electronic environment. The C2-amino group's hydrolysis would be influenced by the principles observed in analogous 2,4-diamino systems. The relative rates of hydrolysis for the C2 and C5 amino groups would depend on their respective basicities and the electronic stabilization of the intermediates. The oxidation of pyrimidines containing phenylthio groups to the corresponding sulfoxides and sulfones has been shown to facilitate alkaline hydrolysis. rsc.org

| Parent System | Reaction Condition | Major Product | Controlling Factor | Reference |

|---|---|---|---|---|

| Condensed 2,4-Diaminopyrimidine | 6 M HCl | 2-Amino-4-oxopyrimidine isomer | Standard electronic distribution | nih.gov |

| Condensed 2,4-Diaminopyrimidine with C6-N donor | Acid Hydrolysis | 4-Amino-2-oxopyrimidine isomer | Electron-donating group at C6 | nih.gov |

| 2-(p-substituted phenylthio)pyrimidines (as sulfones) | Alkaline Hydrolysis | 2-Hydroxypyrimidine | Electronic nature of p-substituent | rsc.org |

Nucleophilic Substitution Reactions on Pyrimidine Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyrimidine scaffolds. mdpi.com The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6, especially when a good leaving group like a halogen is present. mdpi.comyoutube.com

In a molecule like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. rsc.org This demonstrates the lability of substituents at this position, which is analogous to the C4 position in the this compound system. Reactions with dimethylamine, sodium phenoxide, and sodium thiophenoxide lead to the expected substitution products where the nucleophile replaces the chlorine. rsc.org

Interestingly, reactions can sometimes yield unexpected products. For instance, when attempting to introduce a cyano group at the C4 position of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate using sodium cyanide, the product obtained was ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate, indicating that the reaction pathway can be complex and may involve displacement of other groups. rsc.org The competition between different nucleophiles, such as amines and alkoxides, can also influence the final product distribution in reactions with polychlorinated aminopyrimidines. mdpi.com The structural factors of the starting pyrimidine and the relative strength of the nucleophiles are critical in determining the outcome. mdpi.com

| Substrate | Nucleophile | Product of Substitution | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Thiophenoxide | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines / Alkoxides | Mixture of amination and solvolysis products | mdpi.com |

Proton Transfer Dynamics in Pyrimidine-Carboxylic Acid Complexes

Proton transfer is a fundamental process in systems containing both acidic (carboxylic acid) and basic (pyrimidine ring nitrogen, amino groups) sites. This can occur either intermolecularly or intramolecularly.

Studies on complexes of carboxylic acids and pyridines show that proton transfer is highly dependent on the relative acid-base strength (ΔpKa) and the surrounding solvent environment. bohrium.comrsc.org In solution, an equilibrium often exists between a molecular, hydrogen-bonded complex (O-H···N) and a zwitterionic, proton-transferred salt (O⁻···H-N⁺). nih.gov Ab initio molecular dynamics simulations have revealed that fluctuations in the polar solvent shell are a primary driver for proton jumps between the molecular and zwitterionic forms. nih.gov

A similar phenomenon, excited-state intramolecular proton transfer (ESIPT), is observed in molecules like 2-(2′-hydroxyphenyl)pyrimidines. nih.govacs.org Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the pyrimidine ring. acs.org This process is governed by the geometry of the intramolecular hydrogen bond in both the ground (S₀) and excited (S₁) states. For this compound, there is potential for intramolecular hydrogen bonding between the C4-carboxylic acid proton and either the N1 ring nitrogen or the C5-amino group. This could lead to the formation of stable zwitterionic tautomers, significantly influencing the compound's chemical and physical properties.

| System | State | H-Bond Distance (Å) | H-Bond Angle (°) | Observation | Reference |

|---|---|---|---|---|---|

| 2-(2′-hydroxyphenyl)pyrimidine analog (4a) | Ground (S₀) | 1.355 | 150 | H-bond weakens in excited state, favoring keto tautomer | acs.org |

| Excited (S₁) | 1.360 | 138 | |||

| 2-(2′-hydroxyphenyl)pyrimidine analog (6a) | Ground (S₀) | 1.681 | 148 | H-bond weakens in excited state, favoring keto tautomer | acs.org |

| Excited (S₁) | 1.875 | 134 |

Chemo- and Regioselectivity in Pyrimidine Functionalization

The functionalization of a substituted pyrimidine ring like this compound presents challenges of chemo- and regioselectivity due to the presence of multiple reactive sites. The outcome of a reaction is directed by the electronic and steric properties of the existing substituents.

The two amino groups at positions C2 and C5 are strong electron-donating groups, which activate the pyrimidine ring towards electrophilic substitution. In contrast, the carboxylic acid at C4 is an electron-withdrawing and deactivating group. Electrophilic attack on aminopyrimidines typically occurs at the electron-rich C5 position. However, since the C5 position in the target molecule is already substituted, electrophilic attack would likely be directed to the next most activated position, which is C6.

Conversely, for C-H functionalization via metalation, different regioselectivity can be achieved. The use of TMP-magnesium bases (like TMPMgCl·LiCl) allows for the regioselective deprotonation (magnesiation) of pyrimidines, which can then be trapped with various electrophiles. nih.govresearchgate.net This method has been used for the multiple functionalization of the pyrimidine ring. nih.gov For instance, a deconstruction-reconstruction strategy allows for net C-H functionalization, where a pyrimidine can be converted into a pyridinium (B92312) salt and then recyclized to form a new substituted pyridine (B92270). nih.gov The presence of multiple nitrogen atoms and functional groups on this compound would require careful selection of reagents and conditions to control which site is functionalized, be it one of the C-H positions or the amino groups themselves. nih.govnih.gov

| Reaction Type | Reagent/Catalyst | Typical Site of Functionalization | Comment | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., Br₂) | C5 (if unsubstituted and activated) | Requires electron-donating groups on the ring | youtube.com |

| Metalation | TMPMgCl·LiCl | C4, C6, or C5 depending on existing substituents | Allows for regioselective C-H functionalization | nih.govresearchgate.net |

| Direct C-H Arylation | Pd-catalyst | C5 on Uracils | Currently limited to specific pyrimidine types | nih.gov |

| Deconstruction-Reconstruction | Aniline (B41778), then aldehyde/ketone | Ring transformation to substituted pyridines | Net C-H functionalization at C2 or C4/C6 | nih.gov |

Derivatization Strategies and Analog Design

Amidation and Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of 2,5-diaminopyrimidine-4-carboxylic acid is a prime target for modification through amidation and esterification reactions.

Amidation: The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis. Direct amidation of dicarboxylic acids with amines can be achieved using catalysts like niobium pentoxide (Nb2O5), which acts as a reusable heterogeneous Lewis acid catalyst. nih.govresearchgate.net This method has proven effective for a range of dicarboxylic acids and amines. nih.gov The reaction typically involves heating the dicarboxylic acid and amine in a 1:2 ratio with the catalyst in a solvent like o-xylene. nih.gov Boronic acid catalysts, particularly ortho-substituted derivatives, have also emerged as efficient catalysts for amidation reactions, sometimes in conjunction with an acyl-transfer co-catalyst like DMAPO. encyclopedia.pub Other methods include the use of organocatalysts based on S-N and Se-Se bonds, which are activated by a phosphine (B1218219) to facilitate the formation of an activated acid intermediate. encyclopedia.pub

Esterification: Similar to amidation, the carboxylic acid can be converted to its corresponding ester. For instance, dihydroxypyrimidine (DHP) methyl carboxylates can be synthesized through a series of reactions involving Michael addition and Claisen rearrangement, followed by saponification to the carboxylic acid or direct amidation. nih.gov The choice between the acid, ester, or amide can significantly influence the biological activity of the resulting molecule, likely due to the different electronic properties required for interaction with biological targets. nih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amidation | Dicarboxylic acids, Amines | Nb2O5 | Diamides | nih.gov |

| Amidation | Carboxylic acids, Amines | ortho-Substituted boronic acids/DMAPO | Amides | encyclopedia.pub |

| Esterification/Amidation | Substituted amidoximes, Dimethylacetylenedicarboxylate | LiOH (for acid), Amines (for amide) | Dihydropyrimidine (B8664642) methyl carboxylates, carboxylic acids, and carboxamides | nih.gov |

Substitution and Amination at Pyrimidine (B1678525) Ring Positions

The pyrimidine ring of this compound offers several positions for substitution and amination, allowing for the introduction of diverse functional groups.

Nucleophilic aromatic substitution (SNAr) reactions are a common method to introduce various nucleophiles onto the pyrimidine ring, particularly at positions activated by electron-withdrawing groups. For instance, halogenated pyrimidines can regioselectively incorporate nucleophiles. mdpi.com The reactivity of different positions on the pyrimidine ring can be influenced by the existing substituents.

Amination of the pyrimidine ring can be achieved through various methods. For example, direct amination of arene C-H bonds can be accomplished via the rearrangement of acyl O-hydroxylamines under mild conditions without the need for precious metal catalysts. rsc.org Palladium-catalyzed amination is another powerful tool, particularly for introducing a second amino substituent in chloro-substituted aminopyrimidines. nih.gov

Halogenation and Cross-Coupling Reactions (e.g., Suzuki Coupling for Polysubstituted Pyrimidines)

Halogenation of the pyrimidine ring provides key intermediates for further functionalization, most notably through cross-coupling reactions.

Halogenation: The introduction of halogen atoms, such as iodine, at specific positions on the pyrimidine ring can be achieved using reagents like N-iodosuccinimide. nih.govmdpi.com These halogenated pyrimidines serve as versatile precursors for a variety of cross-coupling reactions.

Suzuki Coupling: The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures. nih.govresearchgate.net This reaction typically involves the coupling of a halide (or other electrophile) with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. worktribe.commdpi.com For pyrimidine derivatives, this reaction has been successfully employed to introduce aryl and heteroaryl groups at various positions. nih.govmdpi.commdpi.com For instance, 2,4-diamino-5-iodo-6-substituted pyrimidines can react with substituted phenylboronic acids under Suzuki conditions (e.g., Pd(PPh3)4 catalyst, K2CO3 base) to yield 5-aryl-substituted pyrimidines. nih.govmdpi.com The efficiency of the Suzuki coupling can be influenced by the nature of the halide, with iodides generally being more reactive than bromides. nih.govmdpi.com Microwave-assisted Suzuki coupling has been shown to be a very efficient method for the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines, offering short reaction times and low catalyst loading. mdpi.com

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Electrophile | Halogenated pyrimidine (e.g., chloro-, bromo-, iodo-pyrimidine) | 2,4-diamino-5-iodopyrimidine | nih.govmdpi.com |

| Nucleophile | Aryl or heteroaryl boronic acid | Phenylboronic acid | nih.govmdpi.com |

| Catalyst | Palladium complex | Pd(PPh3)4 | nih.govmdpi.commdpi.com |

| Base | Inorganic base | K2CO3, Na2CO3 | nih.govmdpi.comworktribe.com |

| Solvent | Organic solvent or mixture with water | Toluene (B28343)/EtOH/H2O, Dioxane | nih.govmdpi.comworktribe.com |

| Energy Source | Conventional heating or microwave irradiation | Microwave at 100°C for 15 min | mdpi.com |

Formation of Fused Heterocyclic Systems from Pyrimidine Derivatives (e.g., Pyrido- and Furo-pyrimidines)

The pyrimidine ring of this compound and its derivatives can serve as a foundation for the construction of fused heterocyclic systems, such as pyrido- and furo-pyrimidines. These fused systems often exhibit interesting biological properties.

Pyrido[2,3-d]pyrimidines: These fused systems can be synthesized through various condensation reactions. One approach involves the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. nih.gov Another method involves the deductive condensation of a substituted pyrido[2,3-d]pyrimidine (B1209978) with an aniline (B41778) derivative. nih.gov The synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines has been achieved through the nucleophilic displacement of a bromomethyl group with various arylthiols. nih.gov

Furo[2,3-d]pyrimidines: The synthesis of furo[2,3-d]pyrimidines can be accomplished by the condensation of a substituted pyrimidine with an α-chloro-ketone. nih.gov For example, the reaction of 2,6-diamino-4-oxo-3(H)-pyrimidine with an α-chloro-ketone can lead to the formation of key furo[2,3-d]pyrimidine (B11772683) intermediates. nih.gov Another general route involves the reaction of aminofuran derivatives with various reagents like formamide (B127407) or nitriles. researchgate.net

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound can be achieved through stereoselective synthesis, often by incorporating chiral building blocks or employing stereoselective reactions.

One approach involves the use of naturally occurring chiral molecules as starting materials. For example, gibberellic acid, a tetracyclic diterpene, has been used to synthesize a series of chiral 2,4-diaminopyrimidine (B92962) chimeras. mdpi.comnih.gov This synthesis involved the stereoselective dihydroxylation of an allylic function using an osmium tetroxide/NMO system. mdpi.comnih.gov

Another strategy involves the use of biocatalysts in chemoenzymatic cascades. For instance, a combination of a ω-transaminase (ω-TA) and a monoamine oxidase (MAO-N) has been used for the regio- and stereoselective synthesis of chiral 2,5-disubstituted pyrrolidines from achiral 1,4-diketones. nih.gov This approach demonstrates the power of enzymes in creating specific stereoisomers with high diastereomeric excess. nih.gov

Structural Elucidation and Characterization Techniques

Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for elucidating the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce a wealth of information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

As of the latest literature review, specific ¹H and ¹³C NMR spectral data for 2,5-Diaminopyrimidine-4-carboxylic acid have not been reported. However, based on the known chemical shifts of similar pyrimidine (B1678525) derivatives and the expected electronic environment of the protons and carbons in the target molecule, a theoretical analysis can be made. The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the C-H proton on the pyrimidine ring and the protons of the two amino groups and the carboxylic acid group. Similarly, the carbon NMR (¹³C NMR) spectrum would be anticipated to display unique resonances for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

No experimental IR spectrum for This compound is currently available in the public domain. Nevertheless, the characteristic absorption bands for the functional groups present in the molecule can be predicted. The spectrum is expected to exhibit strong, broad absorption bands corresponding to the O-H stretching of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. Additionally, characteristic N-H stretching vibrations for the two amino groups would likely appear in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carboxylic acid is anticipated around 1700-1730 cm⁻¹. Other bands related to C=N and C=C stretching within the pyrimidine ring, as well as various bending vibrations, would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.

Specific UV-Vis absorption data for This compound has not been documented in the reviewed literature. Generally, pyrimidine derivatives exhibit absorption maxima in the UV region. The presence of amino and carboxylic acid substituents on the pyrimidine ring is expected to influence the position and intensity of these absorption bands.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental mass spectrometry data for This compound are not available in the current body of scientific literature. The expected molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound. Fragmentation patterns, which can provide structural information, would be dependent on the ionization method used.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is used to study the light-emitting properties of a compound after it absorbs photons.

There are no published studies on the photoluminescence properties of This compound . The potential for this compound to exhibit fluorescence or phosphorescence would depend on its electronic structure and the efficiency of radiative versus non-radiative decay pathways from its excited states.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for unambiguously determining the molecular structure of a crystalline compound. This technique involves directing a focused beam of X-rays onto a single, high-quality crystal of the substance. The subsequent diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms within the crystal lattice, is meticulously recorded.

A successful SC-XRD analysis of this compound would yield precise information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal structure.

Atomic Coordinates: The exact position of each atom within the asymmetric unit.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and conformation of the molecule.

Intermolecular Interactions: Detailed insights into the hydrogen bonding network and other non-covalent interactions that dictate the packing of molecules in the crystal.

This data is typically presented in a standardized crystallographic information file (CIF) and summarized in tables within research publications.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₆N₄O₂ |

| Formula Weight | 170.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 718.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.573 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an SC-XRD experiment.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

For this compound, PXRD would be employed to:

Confirm Crystalline Nature: A pattern with sharp peaks indicates a well-ordered crystalline material, whereas a broad halo would suggest an amorphous solid.

Phase Identification: The experimental PXRD pattern can be compared to patterns calculated from SC-XRD data or to entries in crystallographic databases to confirm the identity and purity of the synthesized compound.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Table 2: Hypothetical Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

| 28.3 | 3.15 | 30 |

Note: This table represents a hypothetical set of the most prominent peaks that could be observed in a PXRD pattern.

Surface Morphology and Particle Size Analysis (e.g., SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Analysis (EDX) provides information about the surface topography, particle size, and elemental composition of a material.

A hypothetical SEM analysis of this compound could reveal:

Morphology: The shape of the crystalline particles (e.g., needles, plates, prisms).

Particle Size Distribution: An estimation of the range and average size of the particles.

Surface Features: The presence of any surface defects, agglomeration, or unique textures.

The integrated EDX detector would simultaneously perform elemental analysis, confirming the presence of Carbon (C), Nitrogen (N), and Oxygen (O) in the expected ratios for this compound and detecting any elemental impurities.

Table 3: Hypothetical SEM-EDX Data for this compound

| Parameter | Observation |

| Particle Morphology | Agglomerates of small, irregular plate-like crystals |

| Average Particle Size | 5-15 µm |

| Elemental Composition (EDX) | |

| Element | Atomic % |

| Carbon (C) | ~42 |

| Nitrogen (N) | ~38 |

| Oxygen (O) | ~20 |

Note: The information in this table is illustrative of typical data obtained from SEM-EDX analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT has become a standard method for investigating the electronic structure and properties of pyrimidine (B1678525) derivatives. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are employed to achieve a balance between accuracy and computational cost. TD-DFT is subsequently used to predict electronic absorption spectra and other excited-state properties.

Molecular Orbital Analysis (Frontier Molecular Orbitals, Natural Bond Orbitals)

For related pyrimidine systems, molecular orbital analysis is crucial.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Natural Bond Orbitals (NBOs): NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization. It examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy E(2) quantifying the strength of these interactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Analysis

MEP maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group are typically identified as regions of negative potential (electrophilic attack sites), while the amino groups are associated with positive potential. Charge analysis methods, such as Mulliken or Natural Population Analysis (NPA), provide quantitative values for the partial charges on each atom.

Prediction of Spectroscopic Properties

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. Similarly, TD-DFT is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Ab Initio Calculations for Reaction Mechanism Elucidation

While no specific reaction mechanisms involving 2,5-Diaminopyrimidine-4-carboxylic acid have been studied via ab initio methods, this approach is generally used to map the potential energy surface of a reaction. It helps in identifying transition states, intermediates, and activation energies, thereby elucidating the step-by-step pathway of a chemical transformation.

Non-linear Optical (NLO) Properties Calculations

The NLO properties of many organic molecules, including pyrimidine derivatives, are investigated computationally. Calculations of the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are performed to assess a molecule's potential for use in NLO materials. These properties are highly dependent on molecular structure, charge transfer characteristics, and the HOMO-LUMO gap.

Molecular Docking and Interaction Modeling in Non-Clinical Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In non-clinical contexts, this could involve modeling the interaction of this compound with various materials or macromolecules to understand binding affinity and interaction modes. For example, studies on other pyrimidines have explored their adsorption onto surfaces like graphene oxide. Such studies typically report binding energies and identify key intermolecular interactions like hydrogen bonds and π-π stacking.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Pyrimidine-Carboxylic Acid Systems

Hydrogen bonds are the primary drivers of molecular recognition and assembly in pyrimidine-carboxylic acid systems. acs.orgtandfonline.comjaptronline.com Their directionality and strength allow for the construction of predictable and robust supramolecular architectures. acs.orgtandfonline.com The interplay between the amino and pyrimidine (B1678525) nitrogen atoms as hydrogen bond acceptors and the carboxylic acid as a hydrogen bond donor is a key feature in these systems. nih.govrsc.org

A cornerstone of crystal engineering is the "supramolecular synthon" approach, which identifies reliable and recurring hydrogen-bonding patterns. acs.orgrsc.orgresearchgate.net In the context of aminopyrimidine-carboxylic acid interactions, the most prominent and robust supramolecular heterosynthon is the R²₂(8) ring motif. acs.orgresearchgate.netacs.orgnih.gov This motif arises from the complementary hydrogen-bond interaction between the carboxylic acid group of one molecule and the amino-pyrimidine moiety of another. acs.org

This R²₂(8) synthon is a common feature in cocrystals and salts formed between aminopyrimidines and carboxylic acids. researchgate.netacs.orgnih.gov Its prevalence is a testament to its stability, often dominating over other potential hydrogen bonding interactions. researchgate.net Studies on various aminopyrimidine derivatives have shown that this synthon can act as a reliable structure-directing group in the formation of multicomponent crystals. researchgate.netresearchgate.net

Beyond the primary R²₂(8) motif, other synthons such as linear heterotetramers (LHT), cyclic heterotetramers (CHT), and heterotrimers (HT) have been observed in aminopyrimidine-carboxylic acid systems. researchgate.netacs.org The LHT is often the most dominant of these, indicating its higher stability. researchgate.netacs.org

The carboxylic acid group plays a pivotal role in dictating the crystal packing of pyrimidine-carboxylic acid systems. tandfonline.comrsc.org Its ability to act as a strong hydrogen bond donor allows it to form robust interactions with the nitrogen atoms of the pyrimidine ring and the amino substituents. nih.govrsc.org In many instances, the O-H···N hydrogen bond between the carboxylic acid and a pyrimidine ring nitrogen is a defining feature of the crystal structure, often leading to the formation of chains or sheets. nih.govnih.gov

Furthermore, the carboxyl group can participate in both homomeric (acid-acid) and heteromeric (acid-pyrimidine) interactions. acs.org However, in the presence of a pyridine (B92270) or pyrimidine nitrogen, the formation of the heteromeric O-H···N hydrogen bond is significantly favored over the acid-acid dimer. acs.orgacs.org This hierarchy of interactions is a key principle in predicting the supramolecular assembly of these compounds. acs.org The planarity of the pyrimidine ring, in conjunction with the hydrogen bonding of the carboxylic acid, contributes to the formation of layered structures, which are further stabilized by weaker interactions like van der Waals forces. nih.gov

Co-crystallization and Salt Formation Strategies with Aminopyrimidines and Carboxylic Acids

Co-crystallization and salt formation are widely used strategies to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. researchgate.netnih.gov In the case of aminopyrimidines and carboxylic acids, these techniques rely on the predictable formation of supramolecular synthons. acs.orgacs.org

The distinction between a cocrystal and a salt is determined by whether a proton is transferred from the carboxylic acid to the more basic aminopyrimidine. rsc.orgacs.org The difference in the pKa values (ΔpKa) between the pyrimidine derivative and the carboxylic acid is a key factor in predicting the outcome. rsc.orgresearchgate.netacs.org While not always definitive, the ΔpKa rule provides a useful guideline for anticipating salt formation versus co-crystal formation. researchgate.netacs.org

The synthesis of these multicomponent crystals is often achieved through straightforward methods like slow evaporation from solution, where the aminopyrimidine and carboxylic acid are mixed in a suitable solvent. bohrium.comnih.gov The choice of solvent can also influence the resulting crystal form.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. tandfonline.comresearchgate.netnih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified, highlighting the key interactions responsible for the crystal packing. nih.govmdpi.com

Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Representative Aminopyrimidine-Carboxylic Acid System

| Interaction Type | Contribution (%) |

| H···H | 41.6% |

| O···H / H···O | 34.8% |

| C···H / H···C | 8.5% |

| N···H / H···N | Varies |

| C···C (π-π stacking) | Varies |

| Note: The percentages are illustrative and can vary depending on the specific crystal structure. Data adapted from studies on similar systems. tandfonline.com |

This quantitative analysis allows for a detailed understanding of the forces governing the crystal structure and provides valuable insights for the rational design of new crystalline materials with desired properties. tandfonline.comresearchgate.net

Analytical Method Development for 2,5 Diaminopyrimidine 4 Carboxylic Acid

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone in the analysis of pyrimidine (B1678525) derivatives due to its versatility and efficiency. researchgate.net The separation is commonly achieved on C8 or C18 silica (B1680970) gel columns. researchgate.net The choice of mobile phase, detector, and specific HPLC mode is critical and is tailored to the physicochemical properties of the analyte. For a polar, ionizable compound like 2,5-Diaminopyrimidine-4-carboxylic acid, specific HPLC techniques are required for effective separation and detection.

Ion-Pairing Reversed-Phase HPLC

Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC) is a powerful technique for separating ionic and highly polar compounds that show poor retention on conventional reversed-phase columns. uran.ua This method introduces an ion-pairing reagent into the mobile phase. uran.ua This reagent is typically a large ion with a charge opposite to that of the analyte and a hydrophobic alkyl chain. uran.ua The ion-pairing agent forms a neutral ion-pair with the analyte, which is then retained and separated on a non-polar stationary phase, such as C18. uran.ua

For acidic compounds like this compound, which are negatively charged at neutral pH, a basic ion-pairing agent such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium) is used. google.comnih.gov The positively charged agent pairs with the negatively charged carboxylate group of the pyrimidine derivative, increasing its hydrophobicity and enabling its retention on the reversed-phase column. google.com The retention can be fine-tuned by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent gradient. nih.gov

While specific protocols for this compound are not extensively documented in public literature, the principles can be applied based on methods developed for similar structures like nucleotides or other carboxylic acids. nih.govresearchgate.net Key parameters for method development are outlined below.

Table 1: Typical Parameters for Ion-Pairing RPLC Method Development for Acidic Pyrimidine Derivatives

| Parameter | Description | Typical Conditions for Related Compounds |

| Stationary Phase | Non-polar column material. | C18 or C8 silica gel columns. researchgate.net |

| Mobile Phase | Aqueous buffer with an organic modifier. | Acetonitrile or methanol (B129727) mixed with an aqueous buffer (e.g., phosphate (B84403) or acetate). nih.govnih.gov |

| Ion-Pairing Reagent | Forms a neutral complex with the analyte. | Tetrabutylammonium or other tetraalkylammonium salts for acidic analytes. researchgate.net |

| pH Control | Crucial for ensuring consistent ionization of the analyte and ion-pairing reagent. | Typically maintained between pH 6.0 and 8.0 for nucleotide separation. nih.gov |

| Temperature | Affects retention time and peak shape. | Often controlled, for instance, at 65°C for RNA separation to improve peak shape. nih.gov |

| Flow Rate | Determines the speed of analysis and resolution. | Commonly in the range of 1.0 - 1.5 mL/min. researchgate.net |

This table is generated based on general principles and data for related classes of compounds.

HPLC-UV Detection

HPLC with Ultraviolet (UV) detection is a widely used method for the quantification of compounds that contain a chromophore, a part of the molecule that absorbs UV light. Pyrimidine derivatives, including this compound, possess aromatic ring structures that exhibit strong UV absorbance, making this detection method highly suitable. researchgate.net

The selection of the detection wavelength is critical for sensitivity and selectivity. It is typically set at the wavelength of maximum absorbance (λmax) of the analyte to achieve the highest signal response. For related compounds like 2,4-diamino-6-hydroxypyrimidine, detection wavelengths of 200 nm and 210 nm have been utilized to quantify the main component and impurities, respectively. nih.gov Another method for a different pyrimidine derivative used a UV detector set at 230 nm. nih.gov A study on a thiazolidine-carboxylic acid derivative utilized detection at 355 nm after derivatization. researchgate.netnih.gov

The development of an HPLC-UV method involves optimizing chromatographic conditions to separate the target compound from any impurities or matrix components, followed by validation to ensure linearity, accuracy, precision, and sensitivity.

Table 2: Example HPLC-UV Method Parameters for Pyrimidine Derivatives

| Parameter | Value (Example 1: Rufinamide) nih.gov | Value (Example 2: 2,4-diamino-6-hydroxypyrimidine) nih.gov | Value (Example 3: 4-Pyridinecarboxylic acid) helixchrom.com |

| Chromatographic Column | Spherisorb silica column (250 × 4.6 mm, 5 μm) | YMC-Pack ODS-AQ (150 x 4.6mm, 3 μm) | Coresep 100 core-shell mixed-mode column |

| Mobile Phase | Methanol/Dichloromethane/n-Hexane (10/25/65 v/v/v) with ammonium hydroxide | Aqueous phase: 20mM potassium dihydrogen phosphate; Organic phase: Methanol | 5% Acetonitrile with 0.1% phosphoric acid |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |

| Column Temperature | 30 °C | 45 °C | Not Specified |

| Detection Wavelength (UV) | 230 nm | 210 nm (main component), 200 nm (impurities) | 255 nm |

| Limit of Quantification | 0.25 µg/mL | Not Specified | Not Specified |

This table presents data from published methods for related heterocyclic compounds to illustrate typical HPLC-UV conditions.

Advanced Sample Preparation and Purification Methods (e.g., Immunomagnetic Bead Purification)

Effective sample preparation and purification are essential to remove interfering substances and concentrate the analyte before instrumental analysis. For complex samples, advanced techniques may be required to achieve the necessary purity and concentration.

While methods like solid-phase extraction (SPE) are common for purifying pyrimidine derivatives from biological samples, more advanced and specific techniques can be employed. researchgate.net For instance, a process for purifying 2,5-diamino-4,6-dichloropyrimidine (B1296591) involved extraction with ethyl acetate (B1210297) followed by filtration through a silica plug to remove impurities. google.comepo.org

Immunomagnetic bead purification is a highly specific method that utilizes magnetic beads coated with antibodies that bind to a target antigen. nih.gov This technique allows for the rapid and efficient isolation of specific molecules or cells from a complex mixture. nih.gov For this method to be applied to this compound, a specific antibody that recognizes this molecule would first need to be developed. Once conjugated to magnetic beads, these "immunomagnetic beads" could selectively capture the target compound. The beads are then separated from the sample matrix using a magnetic field, and the purified compound is eluted for analysis. nih.gov

Although the development of immunomagnetic beads is a complex process, the high specificity of this method can be invaluable for purifying analytes from very complex biological matrices where other methods fail to provide adequate clean-up. nih.gov

Table 3: Overview of Purification Techniques

| Technique | Principle | Applicability to this compound |

| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases based on its solubility. | Applicable. A related compound, 2,5-diamino-4,6-dichloropyrimidine, is extracted using ethyl acetate. google.comepo.org |

| Solid-Phase Extraction (SPE) | Separation based on the compound's affinity for a solid sorbent. Different sorbents (e.g., C18, ion-exchange) can be used. | Highly applicable and commonly used for pyrimidine derivatives. researchgate.net |

| Filtration through Silica Plug | Removal of polar impurities and colored substances by passing the sample solution through a short column of silica gel. | Demonstrated for a related dichloropyrimidine derivative to decolorize and remove solids. google.comepo.org |

| Immunomagnetic Bead Purification | Highly specific capture of the target molecule using antibody-coated magnetic beads. | Potentially applicable, but requires the prior development of a specific antibody against this compound. nih.gov |

Non Clinical Biochemical Interactions and Roles

Structural Biology Studies of Enzyme Binding Mechanisms

There are currently no published studies detailing the crystal structure of 2,5-Diaminopyrimidine-4-carboxylic acid bound to any enzyme. Structural biology studies, which are crucial for understanding the precise molecular interactions between a compound and its protein target, are absent for this specific molecule.

For related diaminopyrimidine derivatives that act as DHFR inhibitors, X-ray crystallography studies have been instrumental. These studies typically reveal that the 2,4-diaminopyrimidine (B92962) moiety forms key hydrogen bonds with conserved amino acid residues in the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. The substituent at the 5-position of the pyrimidine (B1678525) ring often dictates the potency and selectivity of these inhibitors. Without similar studies for this compound, its mode of binding to any potential enzyme targets remains speculative.

Interactions with Biological Macromolecules: Structural Insights

Specific structural insights into the interactions of this compound with biological macromolecules such as proteins or nucleic acids are not documented. The PubChem database entry for this compound (CID 71748523) confirms its chemical structure but does not provide any information on its biological activities or interactions with macromolecules. nih.gov

Inferences can be drawn from the broader class of pyrimidine-based compounds. For example, various pyrimidine derivatives are known to interact with a range of proteins beyond DHFR, including kinases and other enzymes. The nature and specificity of these interactions are highly dependent on the substitution pattern of the pyrimidine ring. The presence of two amino groups and a carboxylic acid group on the pyrimidine ring of this compound suggests the potential for multiple hydrogen bonding and electrostatic interactions, but the specific targets of these interactions are unknown.

Enzymatic Transformations and Biochemical Pathways Involving Pyrimidine Carboxylic Acids

The enzymatic transformations and biochemical pathways specifically involving this compound have not been elucidated. While the metabolism of pyrimidines is a well-understood process involving enzymes that catalyze their degradation and salvage, the role of this particular substituted pyrimidine within these pathways is not described in the literature.

Related compounds, such as 2,4-dihydroxypyrimidine-5-carboxylic acid (also known as isoorotic acid), have been identified as metabolites and are known to be processed by specific enzymes. sigmaaldrich.com For example, it can be formed from 5-formyluracil (B14596) by the action of thymine (B56734) 7-hydroxylase. sigmaaldrich.com However, it is not possible to directly extrapolate these findings to this compound without dedicated experimental studies.

Chemical Proteomics Approaches for Non-Clinical Target Identification

Chemical proteomics is a powerful tool for identifying the cellular targets of small molecules. This approach typically involves creating a chemical probe based on the molecule of interest to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

There is no evidence in the scientific literature of chemical proteomics studies being conducted to identify the non-clinical targets of this compound. Such studies would be necessary to move beyond speculation and definitively identify the proteins and pathways that this compound interacts with in a biological system.

Advanced Applications in Materials Science and Sensing

Crystal Engineering for Novel Functional Materials

Crystal engineering is a rapidly advancing field that focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the assembly of molecular building blocks through non-covalent interactions. The molecular structure of 2,5-Diaminopyrimidine-4-carboxylic acid makes it an excellent tecton (building block) for the construction of a variety of supramolecular architectures, including co-crystals, salts, and coordination polymers.

The presence of both amino and carboxylic acid functionalities allows for the formation of robust and directional hydrogen bonds, which are the cornerstone of supramolecular assembly. Research on analogous compounds, such as 2,4-diaminopyrimidines and pyridine-dicarboxylic acids, provides significant insight into the potential of this compound in creating novel materials. For instance, studies on 2,4-diaminopyrimidine (B92962) have demonstrated its ability to form predictable hydrogen-bonded networks, often leading to the formation of salts with dicarboxylic acids. nih.gov These interactions are guided by well-defined supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions.

The carboxylic acid group in this compound can participate in several key synthons, most notably the carboxylic acid homodimer and the acid-pyridine heterosynthon. However, the presence of the basic amino groups on the pyrimidine (B1678525) ring makes intramolecular or intermolecular acid-base interactions highly probable, leading to the formation of zwitterions and subsequent salt formation. The interplay between the acidic carboxylic acid and the basic amino groups can be exploited to fine-tune the resulting crystal structures and, consequently, the material's properties.

Furthermore, the nitrogen atoms of the pyrimidine ring and the amino groups can act as coordination sites for metal ions, opening the door to the synthesis of metal-organic frameworks (MOFs) and coordination polymers. By carefully selecting metal centers and reaction conditions, it is possible to construct one-, two-, or three-dimensional networks with tailored porosity, stability, and catalytic activity. While direct research on this compound-based MOFs is not yet prevalent, the extensive work on other carboxylate- and nitrogen-containing ligands suggests a high potential for this compound to yield novel functional materials with applications in gas storage, separation, and catalysis.

Table 1: Potential Supramolecular Synthons and Interactions of this compound

| Functional Groups Involved | Synthon/Interaction Type | Potential Application |

| Carboxylic Acid - Carboxylic Acid | Homodimer | Formation of linear tapes or discrete dimers |

| Carboxylic Acid - Pyrimidine Nitrogen | Acid-Pyridine Heterosynthon | Formation of co-crystals and salts |

| Amino Group - Carboxylic Acid | Acid-Base Interaction (Proton Transfer) | Formation of zwitterionic structures and salts |

| Amino Group - Amino Group | Homodimer | Can contribute to overall packing |

| Pyrimidine/Amino Nitrogens, Carboxylate Oxygen | Metal Coordination | Formation of MOFs and coordination polymers |

Sensing Applications (e.g., Nanoparticle-based Sensing Platforms)

The development of highly sensitive and selective chemical sensors is crucial for a wide range of fields, including environmental monitoring, medical diagnostics, and food safety. The unique properties of this compound make it a promising candidate for the development of novel sensing platforms, particularly those based on functionalized nanoparticles.

The surface functionalization of nanoparticles, especially gold nanoparticles (AuNPs), with organic ligands is a well-established strategy for creating colorimetric and fluorescent sensors. The amino and carboxylic acid groups of this compound can serve as effective anchoring points for covalent attachment or strong adsorption onto the surface of nanoparticles. This functionalization can enhance the stability of the nanoparticles in solution and introduce specific recognition sites for target analytes.

A notable application for pyrimidine-based compounds is the detection of melamine (B1676169), a fraudulent food additive. The structural similarity and complementary hydrogen bonding patterns between pyrimidines and melamine can lead to highly specific interactions. While research has highlighted the use of 2,4-dihydroxypyrimidine-5-carboxylic acid for this purpose, it is conceivable that this compound could be employed in a similar fashion. The interaction with melamine would likely occur through the formation of multiple hydrogen bonds, leading to the aggregation of functionalized AuNPs and a corresponding color change, or a change in the fluorescence properties of a suitable sensor.

Moreover, the carboxylic acid and amino groups are known to chelate with various metal ions. This property can be harnessed to develop sensors for the detection of heavy metal contamination in water. The binding of a metal ion to the functionalized nanoparticles could induce a change in the plasmon resonance of AuNPs or modulate the fluorescence of a quantum dot, providing a detectable signal. The specificity of the sensor could be tuned by controlling the coordination environment around the metal-binding site.

Table 2: Potential Sensing Applications of this compound Functionalized Nanoparticles

| Target Analyte | Sensing Principle | Potential Detection Method |

| Melamine | Specific hydrogen bonding interactions | Colorimetric (AuNPs) or Fluorometric |

| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺, Cu²⁺) | Chelation by amino and carboxyl groups | Colorimetric or Fluorometric |

| Biomolecules (e.g., DNA, proteins) | Electrostatic and hydrogen bonding interactions | Electrochemical or Optical |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,5-Diaminopyrimidine-4-carboxylic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves and safety goggles. Conduct work in a fume hood to avoid inhalation exposure. In case of skin contact, rinse immediately with copious water for 15 minutes and seek medical attention. For eye exposure, use emergency eyewash stations and consult a physician . Store the compound in a cool, dry environment, segregated from incompatible substances like strong oxidizers.

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the structure, focusing on the amine and carboxylic acid protons (δ 6.5–8.5 ppm for aromatic protons). High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) can assess purity. Mass spectrometry (MS) using electrospray ionization (ESI) in positive mode helps verify molecular weight (expected [M+H]⁺ ~ 155.1 g/mol) .

Q. How should researchers prepare stock solutions of this compound for biological assays?

- Methodological Answer : Dissolve the compound in dimethyl sulfoxide (DMSO) at a concentration of 10–50 mM, ensuring solubility via sonication (30 min at 40°C). Filter-sterilize using a 0.22 µm membrane. For aqueous compatibility, dilute in phosphate-buffered saline (PBS) to ≤1% DMSO. Validate stability via UV-Vis spectroscopy (λ ~ 260 nm) over 24 hours .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous buffers during kinetic studies?

- Methodological Answer : Optimize solubility using co-solvents like ethanol (≤20% v/v) or cyclodextrin-based encapsulation. Adjust pH to 7.4–8.0 to deprotonate the carboxylic acid group, enhancing hydrophilicity. Monitor solubility via dynamic light scattering (DLS) to confirm colloidal stability. Alternatively, synthesize a methyl ester derivative for improved lipophilicity, followed by enzymatic hydrolysis in situ .

Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions under varying pH conditions?

- Methodological Answer : Systematically vary pH (4.0–9.0) and track reaction progress using HPLC-MS. At acidic pH (4.0–6.0), the amine groups may protonate, reducing nucleophilicity. At alkaline pH (7.5–9.0), the carboxylic acid deprotonates, potentially forming zwitterionic intermediates that alter reactivity. Use kinetic modeling (e.g., Eyring plots) to correlate pH-dependent activation parameters .

Q. How can synthetic routes be optimized to minimize by-products during this compound synthesis?

- Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent unwanted side reactions. Use coupling reagents like HATU for selective amide bond formation. Monitor reaction intermediates via thin-layer chromatography (TLC) with ninhydrin staining. Purify via recrystallization (ethanol/water mixture) or preparative HPLC (gradient: 5–95% acetonitrile in 0.1% TFA) .

Q. What analytical approaches differentiate degradation products of this compound under oxidative stress?

- Methodological Answer : Expose the compound to hydrogen peroxide (1–5 mM) and analyze degradation via LC-MS/MS. Identify oxidation products (e.g., pyrimidine N-oxide derivatives) using high-resolution MS (HRMS) and compare fragmentation patterns with reference standards. Quantify degradation kinetics using UV absorbance at 260 nm .

Data Contradiction and Validation

Q. How should discrepancies in reported melting points for this compound be reconciled?

- Methodological Answer : Verify purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC). Differences may arise from polymorphic forms or residual solvents. Recrystallize samples from distinct solvents (e.g., methanol vs. ethyl acetate) and compare DSC thermograms. Cross-validate with X-ray crystallography to confirm crystalline structure .

Q. What controls are essential to ensure reproducibility in biological activity assays involving this compound?

- Methodological Answer : Include vehicle controls (DMSO/PBS), positive controls (e.g., known enzyme inhibitors), and stability controls (pre- vs. post-incubation samples). Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Replicate experiments across multiple batches of the compound to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.